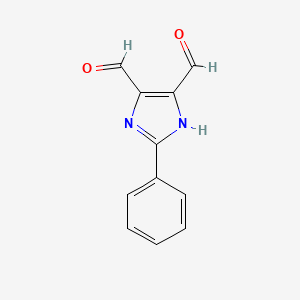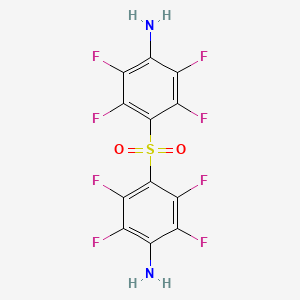
4,4'-Sulfonylbis(tetrafluoroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfonylbis(tetrafluoroaniline) is a chemical compound characterized by the presence of sulfonyl and tetrafluoroaniline groups. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound’s molecular structure includes two tetrafluoroaniline units connected by a sulfonyl group, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluoroaniline) typically involves the reaction of 4,4’-dinitrodiphenylsulfide with tetrafluoroaniline under controlled conditions. The process includes several steps:
Reduction of 4,4’-dinitrodiphenylsulfide: This step involves the reduction of 4,4’-dinitrodiphenylsulfide to 4,4’-diaminodiphenylsulfide using a reducing agent such as stannous chloride in hydrochloric acid.
Reaction with Tetrafluoroaniline: The resulting 4,4’-diaminodiphenylsulfide is then reacted with tetrafluoroaniline in the presence of a suitable catalyst and solvent to form 4,4’-Sulfonylbis(tetrafluoroaniline).
Industrial Production Methods: Industrial production of 4,4’-Sulfonylbis(tetrafluoroaniline) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Sulfonylbis(tetrafluoroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide.
Substitution: The tetrafluoroaniline units can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrafluoroaniline units under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrafluoroaniline compounds.
Applications De Recherche Scientifique
4,4’-Sulfonylbis(tetrafluoroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, dyes, and advanced materials
Mécanisme D'action
The mechanism of action of 4,4’-Sulfonylbis(tetrafluoroaniline) involves its interaction with molecular targets through its sulfonyl and tetrafluoroaniline groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific proteins and enzymes, modulating their activity and influencing biological processes .
Comparaison Avec Des Composés Similaires
4,4’-Sulfonyldiphenol:
Phenol, 4,4’-sulfonylbis-:
Uniqueness: 4,4’-Sulfonylbis(tetrafluoroaniline) is unique due to the presence of tetrafluoroaniline units, which impart distinct chemical properties such as increased stability and reactivity compared to other sulfonyl-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
138530-75-3 |
|---|---|
Formule moléculaire |
C12H4F8N2O2S |
Poids moléculaire |
392.23 g/mol |
Nom IUPAC |
4-(4-amino-2,3,5,6-tetrafluorophenyl)sulfonyl-2,3,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C12H4F8N2O2S/c13-1-5(17)11(6(18)2(14)9(1)21)25(23,24)12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |
Clé InChI |
CQVODJYUBCNNFG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)N)F)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



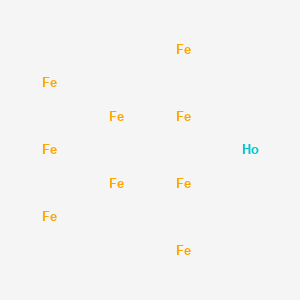
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
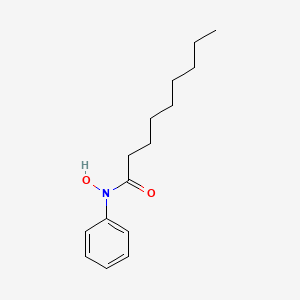
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
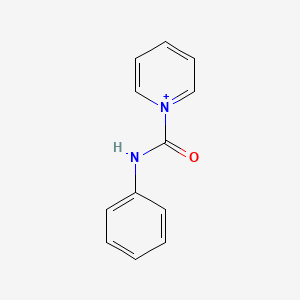
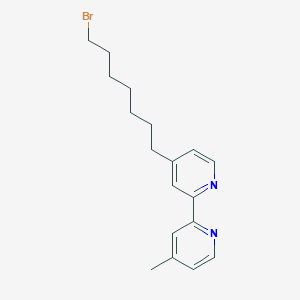
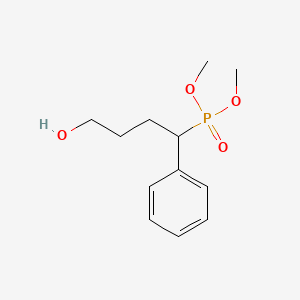
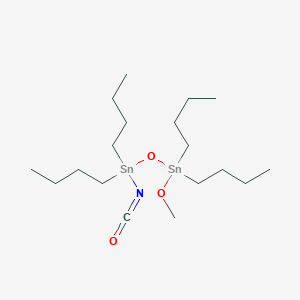


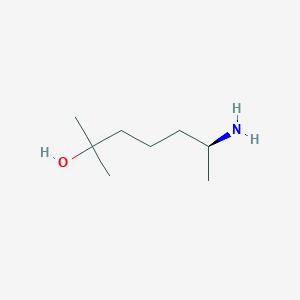
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
